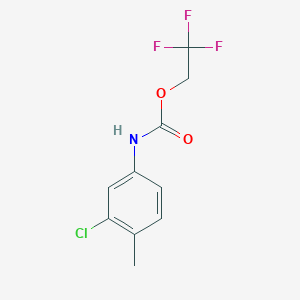

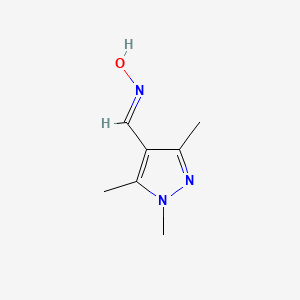

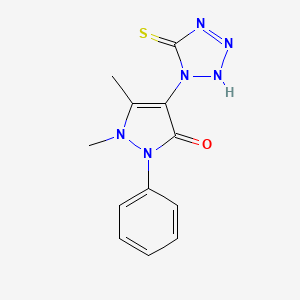

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

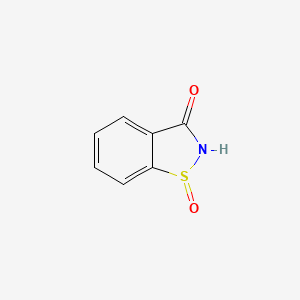

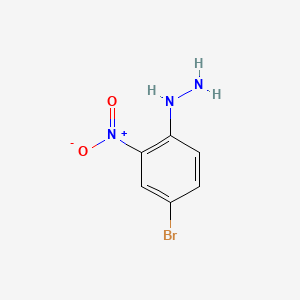

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime (also known as TMPO) is a small molecule that has been studied for its potential use in scientific research. It is a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh). This molecule has been used in both in vitro and in vivo studies to investigate the physiological and biochemical effects of AChE inhibition.

Applications De Recherche Scientifique

Sonogashira-Type Cross-Coupling Reactions

- Application in Organic Synthesis : The use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes demonstrates the precursor's utility in synthesizing complex pyrazole derivatives. These reactions have led to the creation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the chemical's role in forming heterocyclic compounds with potential for further chemical transformations (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis and Structural Analysis

- Chemical Transformation and Configuration Analysis : Research involving 1-alkyl-1H-pyrazole-4-carbaldehyde oximes focused on their reaction with acetic anhydride to produce nitriles, a transformation typical for anti isomers of aldoximes. X-ray analysis helped to unambiguously determine the anti configuration of these compounds, providing a basis for understanding their structural properties (Attaryan et al., 2012).

Novel Heterocyclic Compounds

- Creation of Oxaselenolanes : The reaction of pyrazole carbaldehydes with 2-selanyl-1-ethanol under specific conditions has led to the synthesis of 2-(pyrazol-4-yl)-1,3-oxaselenolanes, highlighting the capability of these chemicals to form novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Papernaya et al., 2015).

Antimicrobial Activity

- Biological Applications : Some derivatives of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized and evaluated for their antimicrobial activity, demonstrating significant effects against various bacterial and fungal strains. This suggests the potential for developing new antimicrobial agents based on these chemical frameworks (Ramadan, Sharshira, El Sokkary, & Morsy, 2018).

Antioxidant and Anti-inflammatory Activity

- Potential Therapeutic Applications : The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and their evaluation for antioxidant and anti-inflammatory activities highlight another area of application. Some of these compounds showed significant activity, suggesting their potential use in developing therapies for conditions associated with oxidative stress and inflammation (Sudha, Subbaiah, & Mahalakshmi, 2021).

Mécanisme D'action

Target of Action

It’s known that pyrazole derivatives can interact with various biological targets, depending on their specific substitutions .

Mode of Action

A study on a similar compound, 1,3,5-trimethyl-1h-pyrazole-4-carbaldehyde, showed that it reacts with 2-mercaptoethanol to form 2-(pyrazol-4-yl)-1,3-oxathiolane structures

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, but the exact pathways depend on the specific substitutions on the pyrazole ring .

Result of Action

Pyrazole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its interactions with its targets and the biochemical pathways it affects.

Analyse Biochimique

Biochemical Properties

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby influencing the overall oxidative stress levels within cells .

Additionally, this compound can form complexes with metal ions, which can further affect its biochemical properties. The binding of this compound to metal ions can alter its reactivity and stability, making it a versatile tool for studying metal-dependent biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell growth, differentiation, and apoptosis .

Moreover, this compound can impact gene expression by acting as a transcriptional regulator. It can bind to specific transcription factors, thereby influencing the transcription of genes involved in stress responses, metabolism, and cell cycle regulation . This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and transcription factors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved .

Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors. This can lead to alterations in the transcription of genes involved in various cellular processes, such as stress responses, metabolism, and cell cycle regulation . The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism of action, as these complexes can influence the compound’s reactivity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . The degradation products of this compound can also have distinct biochemical properties, which can further influence its effects on cellular function .

Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic regulation . These effects can persist even after the compound has been removed from the experimental system, indicating that it can induce long-term changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing stress responses and improving metabolic regulation . At high doses, it can exhibit toxic or adverse effects, including oxidative stress, inflammation, and cell death . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism . This compound can interact with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, it can modulate the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound within different subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .

Propriétés

IUPAC Name |

(NE)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXOWWYYKPERBT-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)